Cefdinir impurity C
CAS No.: 71091-93-5
Cat. No.: VC21346019
Molecular Formula: C13H13N5O5S2
Molecular Weight: 383.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 71091-93-5 |
---|---|
Molecular Formula | C13H13N5O5S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 |
Standard InChI Key | FMPXXFJEIVCXCL-ODXWQDPNSA-N |
Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Chemical Properties and Identification
Chemical Structure and Nomenclature
Cefdinir impurity C has been identified in scientific literature with varying nomenclature and chemical descriptions. Based on multiple analytical sources, it has been characterized as (6S,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide . The compound is also frequently referred to by its abbreviated name 7-AVCA in pharmaceutical contexts.
Physical and Chemical Properties
The chemical properties of Cefdinir impurity C are summarized in the following table:
Analytical Methods for Detection
Mass Spectrometry Analysis
The collision-induced dissociation (CID) spectra of Cefdinir impurity C exhibit characteristic profiles that can be used to distinguish it from other related compounds. These characteristics are particularly evident under low activating voltage conditions, providing a useful method for rapid identification in pharmaceutical quality control processes .
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with mass spectrometry (HPLC-MS), is commonly employed for the identification and quantification of Cefdinir impurity C in pharmaceutical preparations. Commercial standards of this impurity typically provide HPLC, MS, and proton nuclear magnetic resonance (HNMR) data along with certificates of analysis (COA) to confirm identity and purity .
Formation and Synthesis
Cefdinir impurity C typically forms during the synthesis of cefdinir or through degradation pathways. The exact mechanisms of formation are complex and can involve various chemical reactions including hydrolysis of the β-lactam ring. Understanding these formation pathways is crucial for developing manufacturing processes that minimize impurity generation.
The structural relationship between Cefdinir impurity C and the parent compound reflects common challenges in cephalosporin synthesis, where side reactions and degradation processes can lead to a variety of related substances. These relationships have been studied as part of broader research into β-lactam antibiotic synthesis and stability.
These products are primarily intended for scientific research applications rather than therapeutic use.
Regulatory Significance
Importance in Pharmaceutical Quality Control
The identification and control of impurities like Cefdinir impurity C are integral components of pharmaceutical quality assurance. Regulatory agencies worldwide have established increasingly stringent requirements for impurity profiling in both new and existing drugs, making the characterization of compounds like Cefdinir impurity C essential for pharmaceutical manufacturers .
The presence of this impurity must be carefully monitored and controlled to ensure that cefdinir formulations meet established specifications for purity and safety. This monitoring typically involves validated analytical methods capable of detecting and quantifying the impurity at relevant levels.
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